6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a benzodioxine ring, and a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Thieno[2,3-c]pyridine Core Formation: The thieno[2,3-c]pyridine core can be synthesized through cyclization reactions involving thiophene and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, thioethers.
Scientific Research Applications
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxine ring and thieno[2,3-c]pyridine core are likely to interact with enzymes or receptors, modulating their activity. The acetyl and amido groups may also play a role in binding to these targets, influencing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar biological activities.
2,3-Dihydro-1,4-benzodioxine: Another related compound with potential medicinal applications.
Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its combination of functional groups and the potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-10(23)22-7-6-11-15(8-22)28-19(16(11)17(20)24)21-18(25)14-9-26-12-4-2-3-5-13(12)27-14/h2-5,14H,6-9H2,1H3,(H2,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGAKSVXAIOFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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